deOxy-DALSiR
Description
Properties
Molecular Formula |
C32H36N4Si |
|---|---|
Molecular Weight |
504.75 |
IUPAC Name |
2'-(2-Aminophenyl)-N3,N3,N7,N7,5,5-hexamethyl-5H-spiro[dibenzo[b,e]siline-10,1'-isoindoline]-3,7-diamine |
InChI |
InChI=1S/C32H36N4Si/c1-34(2)23-15-17-26-30(19-23)37(5,6)31-20-24(35(3)4)16-18-27(31)32(26)25-12-8-7-11-22(25)21-36(32)29-14-10-9-13-28(29)33/h7-20H,21,33H2,1-6H3 |
InChI Key |
PFVZCDRCORCIFP-UHFFFAOYSA-N |
SMILES |
C[Si]1(C)C2=CC(N(C)C)=CC=C2C3(N(C4=CC=CC=C4N)CC5=C3C=CC=C5)C6=CC=C(N(C)C)C=C61 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
deOxyDALSiR; deOxy DALSiR; deOxy-DALSiR |
Origin of Product |
United States |
Rational Design Principles and Structural Architecture of Deoxy Dalsir
Chemical Structure and Synthesis
The synthesis of deOxy-DALSiR involves a multi-step process starting from commercially available materials. researchgate.netresearchgate.net A key feature of its structure is the o-phenylenediamine (B120857) (OPD) moiety locked into a Si-rhodamine deoxylactam framework. rsc.orgresearchgate.net This design is crucial for its selective reactivity with nitric oxide.
The general synthetic route can be summarized as follows:
Reaction of 3-bromo-N,N-dimethylaniline with n-butyllithium and dichlorodimethylsilane. researchgate.net
Subsequent reaction with 2-formylbenzoic acid in the presence of a copper catalyst. researchgate.net
Treatment with phosphorus oxychloride. researchgate.net
Reaction with o-phenylenediamine (OPD) and triethylamine (B128534). researchgate.net
Finally, reduction with a borane-tetrahydrofuran (B86392) complex to yield this compound. researchgate.net
Mechanism of Nitric Oxide Detection
The detection of NO by this compound operates on a "turn-on" fluorescence mechanism. In its native state, the probe is non-fluorescent due to a process called photoinduced electron transfer (PeT) from the electron-rich OPD group to the Si-rhodamine fluorophore. researchgate.net Upon reaction with NO, the OPD moiety is converted into a triazole ring. researchgate.net This transformation inhibits the PeT process, leading to a dramatic increase in the fluorescence intensity of the Si-rhodamine dye. researchgate.net
This reaction is highly specific to nitric oxide. rsc.org Unlike many other NO probes, this compound shows negligible response to other reactive oxygen and nitrogen species, as well as other biologically relevant molecules like dehydroascorbic acid, ascorbic acid, and methylglyoxal. rsc.orgrsc.org Furthermore, its deoxylactam structure makes it resistant to interference from cysteine, a common issue with rhodamine lactam-based probes. rsc.orgresearchgate.net
Spectroscopic Properties
This compound exhibits excellent spectroscopic properties for biological imaging. In its "off" state, it has minimal absorption and fluorescence in the near-infrared region. researchgate.net However, upon reacting with NO to form its triazole product (this compound-T), there is a significant increase in absorption and a very strong fluorescence emission in the near-infrared spectrum. researchgate.net This results in a massive fluorescence "off-on" ratio, reported to be as high as 6300-fold, and an extremely low detection limit of 0.12 nM. rsc.orgrsc.org The fluorescence of the product is also stable over a wide pH range (4-10), which is a significant advantage for imaging in various cellular environments. researchgate.net
Research Findings and Applications
The efficacy of this compound has been demonstrated in various biological contexts. It has been successfully used to image endogenous NO in living cells, including macrophages, pancreatic β-cells, and endothelial cells. rsc.orgresearchgate.net For instance, in RAW 264.7 macrophage cells, the probe was able to visualize both basal levels of NO and the increased production of NO upon stimulation with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ). rsc.org
Furthermore, this compound has proven effective for in vivo imaging in animal models. researchgate.net It has been used to detect elevated NO levels in inflamed and diabetic mouse models, highlighting its potential for studying the role of nitric oxide in various pathological conditions. rsc.orgresearchgate.net The probe's excellent biocompatibility and low cytotoxicity further enhance its suitability for live-cell and in vivo imaging applications. rsc.org
Synthetic Methodologies for Deoxy Dalsir and Analogues
Precursor Synthesis and Derivatization Strategies
The synthesis of deOxy-DALSiR begins with the construction of key precursor molecules, including a diaryl silyl (B83357) ether intermediate and a Si-rhodamine lactone, which are then further derivatized.
Synthesis of Diaryl Silyl Ether Intermediate from 3-bromo-N,N-dimethylaniline
The initial step involves the synthesis of a diaryl silyl ether intermediate starting from 3-bromo-N,N-dimethylaniline. This is achieved by reacting 3-bromo-N,N-dimethylaniline with n-butyllithium (n-BuLi) in tetrahydrofuran (B95107) (THF). researchgate.netnih.govrsc.org This reaction facilitates a lithium-halogen exchange, generating an aryl lithium species. Subsequent treatment with Si(CH₃)₂Cl₂ (dimethyldichlorosilane) leads to the formation of the diaryl silyl ether intermediate. researchgate.netnih.govrsc.org
Formation of Si-Rhodamine Lactone via Formylbenzoic Acid and Copper Bromide Catalysis
The diaryl silyl ether intermediate is then reacted with 2-formylbenzoic acid in the presence of copper(II) bromide (CuBr₂) to yield the Si-rhodamine lactone (compound 3 in the synthetic scheme). researchgate.netnih.govrsc.org This step is crucial for constructing the core Si-rhodamine scaffold, incorporating the silicon atom into the xanthene-like structure and forming the characteristic lactone ring. Copper catalysis plays a role in facilitating this cyclization reaction. researchgate.netnih.govrsc.org
Conversion to Si-Rhodamine Chloride using Phosphoryl Chloride
The Si-rhodamine lactone undergoes conversion to the Si-rhodamine chloride (compound 4 in the synthetic scheme) through a reaction with phosphoryl chloride (POCl₃). researchgate.netnih.govrsc.org This transformation involves the opening of the lactone ring and introduction of a chloride leaving group, making the molecule reactive for subsequent conjugation. The reaction is typically carried out in a solvent like 1,2-dichloroethane. nih.govrsc.org
Final Conjugation and Reduction Steps
Following the synthesis and derivatization of the Si-rhodamine core, the final steps involve the attachment of the o-phenylenediamine (B120857) moiety and the reduction of the resulting intermediate to yield this compound.
Attachment of o-Phenylenediamine (OPD) Moiety
The Si-rhodamine chloride is reacted with o-phenylenediamine (OPD) in the presence of a base, such as triethylamine (B128534) (NEt₃), to afford the precursor molecule, referred to as DALSiR. researchgate.netnih.govrsc.org This step involves the nucleophilic attack of the amino group of OPD on the reactive Si-rhodamine chloride, forming a covalent linkage and incorporating the NO-responsive unit into the probe structure. researchgate.netnih.govrsc.org
Reduction of DALSiR to Yield this compound
The final step in the synthesis of this compound is the reduction of the precursor DALSiR. This reduction is typically carried out using a reducing agent such as borane-tetrahydrofuran (B86392) complex (BH₃·THF). researchgate.netnih.govrsc.org The reduction targets a specific functional group within the DALSiR structure, leading to the formation of the deoxylactam form, which is characteristic of this compound. This reduction is essential for the probe's mechanism of action and its ability to respond to nitric oxide. researchgate.netnih.govrsc.org
The detailed synthetic procedures for this compound have been reported, outlining the specific conditions and reagents used in each step of the synthesis. researchgate.netnih.govrsc.org
Synthesis of Reaction Product Analogues for Mechanistic Validation
To validate the reaction mechanism of this compound, particularly its response to nitric oxide (NO), a key reaction product analogue, this compound-T, was synthesized. nih.govresearchgate.netrsc.org
The synthesis of this compound-T, an N-alkyltriazole product, was conducted to confirm the structure of the species formed when this compound reacts with NO. nih.govresearchgate.netrsc.org This analogue was synthesized by treating this compound with NaNO₂ in a mixture of acetic acid (AcOH) and methanol. nih.govrsc.orgresearchgate.netrsc.org
Detailed research findings regarding the synthesis of this compound-T are summarized in the table below:
| Reactant | Conditions | Product | Yield | MS Data (m/z) | Physical Form |
| This compound | NaNO₂, AcOH, methanol | This compound-T | 80% rsc.org | Calcd: 516.2578; Found: 516.2582 nih.govresearchgate.netrsc.org | Blue solid rsc.org |
Comparison of the absorption and emission maxima and profiles of the synthesized this compound-T with those of this compound treated with NO showed them to be identical, supporting the proposed reaction mechanism. nih.govresearchgate.netrsc.org Spectroscopic characterization of this compound-T included ¹H NMR analysis. rsc.org
Purification and Isolation Techniques Employed in Synthesis
Purification and isolation are critical steps in obtaining pure chemical compounds after synthesis. For both this compound and its analogue this compound-T, column chromatography on silica (B1680970) gel was employed as the primary purification technique. rsc.org
The purification procedures are detailed below:
| Compound | Purification Method | Eluent System |
| This compound | Column chromatography on silica gel rsc.org | Ethyl acetate (B1210297) : petroleum ether (1:5) rsc.org |
| This compound-T | Column chromatography on silica gel rsc.org | Methanol : dichloromethane (B109758) (1:8) rsc.org |
Thin-layer chromatography (TLC) was used to monitor the reactions. rsc.org Flash chromatography (FC) utilizing silica gel 60 (200–300 mesh) was also a general technique employed. rsc.org
Molecular Mechanism of Action: Nitric Oxide Responsiveness and Fluorescence Modulation
Reaction Pathway with Nitric Oxide (NO)
The interaction of deOxy-DALSiR with nitric oxide initiates a series of chemical transformations that are key to its function as a fluorescent probe. This reaction pathway is designed to be highly specific to NO, avoiding interference from other reactive oxygen and nitrogen species. rsc.org
Initial Interaction and Formation of N-acyltriazole Intermediate
The design of this compound was informed by earlier o-phenylenediamine (B120857) (OPD)-locked rhodamine lactam-based probes. rsc.org In those earlier probes, the initial reaction with nitric oxide leads to the formation of an N-acyltriazole intermediate. researchgate.netrsc.org However, this intermediate can be susceptible to slow hydrolysis or interference from biological thiols like cysteine, affecting the probe's response time and specificity. rsc.org
Subsequent Cyclization and Rearrangement Processes
The innovative design of this compound, which utilizes a deoxylactam structure, allows it to bypass the formation of the problematic N-acyltriazole intermediate. rsc.org Instead, the reaction with nitric oxide under aerobic conditions proceeds through a more direct pathway involving cyclization and rearrangement. rsc.orgresearchgate.net This streamlined mechanism contributes to a faster response time. researchgate.net
Formation of the N-alkyltriazole this compound-T Product
The reaction cascade culminates in the formation of a stable N-alkyltriazole product, designated as this compound-T. rsc.orgrsc.org High-performance liquid chromatography-mass spectrometry (HPLC-MS) analysis has confirmed that the treatment of this compound with NO predominantly yields this new product. researchgate.netrsc.org The identity of this compound-T has been further verified by independent synthesis and comparison of its spectral properties, which are identical to the product formed from the reaction of this compound with NO. researchgate.netrsc.org This final product is highly fluorescent and stable across a wide pH range. rsc.org
Mechanism of Fluorescence Off-On Response
The dramatic increase in fluorescence observed upon reaction with nitric oxide is a direct consequence of a significant structural transformation in the this compound molecule. This "off-on" switching mechanism is controlled by the reversible opening and closing of a spirocyclic ring.
Role of Spirocyclic Structure in Suppressing Baseline Fluorescence
In its native state, this compound exists in a non-fluorescent, spirocyclic form. researchgate.netmdpi.com This spirocyclic structure effectively quenches the fluorescence of the Si-rhodamine fluorophore. researchgate.netnih.gov The mechanism for this suppression is a photoinduced electron transfer (PeT) process from the electron-rich o-phenylenediamine group to the excited Si-rhodamine. researchgate.netrsc.org This keeps the probe in a dark state in the absence of nitric oxide.
Activation of Fluorophore upon Nitric Oxide-Induced Structural Transformation
The reaction with nitric oxide triggers the aforementioned chemical transformation to the N-alkyltriazole product, this compound-T. rsc.orgrsc.org This reaction breaks the spirocyclic ring, leading to an open and highly conjugated form of the Si-rhodamine dye. researchgate.netmdpi.com This structural change eliminates the PeT quenching pathway, thereby "turning on" the fluorescence. researchgate.net The resulting this compound-T product exhibits a significant fluorescence emission in the near-infrared region, with a massive off-on ratio of up to 6300-fold. researchgate.netrsc.org
Research Findings on this compound
| Feature | Finding | Reference |
| Detection Limit | As low as 0.12 nM | researchgate.netrsc.org |
| Fluorescence Off-On Ratio | Up to 6300-fold | researchgate.netrsc.org |
| Response Time | Within seconds | researchgate.net |
| Excitation/Emission Maxima | ~650 nm / ~680 nm (in the NIR region) | researchgate.net |
| Product of NO Reaction | N-alkyltriazole this compound-T | researchgate.netrsc.orgrsc.org |
| Fluorescence Quenching Mechanism | Photoinduced Electron Transfer (PeT) | researchgate.netrsc.org |
Inhibition of PeT Quenching upon Reaction with Nitric Oxide
The "off" state of the this compound probe is maintained by a process known as Photoinduced Electron Transfer (PeT). researchgate.netrsc.org This phenomenon involves the transfer of an electron from the electron-rich o-phenylenediamine (OPD) group, which acts as the NO-recognition site, to the excited-state Si-rhodamine fluorophore. rsc.org This transfer of an electron effectively quenches the fluorescence of the Si-rhodamine core, preventing it from emitting light and rendering the probe dark. rsc.orgmdpi.com
Upon reaction with nitric oxide, the electronic properties of the OPD moiety are fundamentally altered. The reaction converts the OPD group into an N-alkyltriazole derivative. researchgate.netrsc.org This transformation significantly lowers the Highest Occupied Molecular Orbital (HOMO) energy level of the recognition site. mdpi.com Consequently, the electron transfer from the newly formed triazole group to the fluorophore becomes energetically unfavorable. mdpi.com This blockage or inhibition of the PeT process restores the emissive properties of the Si-rhodamine fluorophore, leading to a substantial increase in fluorescence intensity in the near-infrared region. researchgate.netrsc.org This off-on switching mechanism allows for highly sensitive detection of nitric oxide. rsc.org Research has shown that this fluorescence enhancement can be as large as 6,300-fold. rsc.org
| Property | This compound (before NO) | This compound + NO (forms this compound-T) |
| Fluorescence State | "Off" (Quenched) | "On" (Emissive) |
| Governing Mechanism | Photoinduced Electron Transfer (PeT) | Inhibition of PeT |
| Fluorescence Quantum Yield | Extremely Low | High |
| Emission Maximum | Negligible | ~680 nm researchgate.net |
Proposed Reaction Mechanisms Based on Spectroscopic and Chromatographic Evidence
The proposed reaction pathway between this compound and nitric oxide has been substantiated through rigorous analytical techniques, primarily High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and comparative spectroscopic analysis. researchgate.netrsc.org
The reaction is initiated by the interaction of nitric oxide with the o-phenylenediamine (OPD) unit of the this compound molecule. This leads to the formation of a stable N-alkyltriazole ring structure. researchgate.netrsc.org This resulting product is named this compound-T. rsc.org Unlike other OPD-based probes, this reaction mechanism avoids the formation of an acyltriazole intermediate, directly yielding the stable N-alkyltriazole. rsc.org
To validate this mechanism, experiments were conducted where this compound was treated with a nitric oxide source. researchgate.netrsc.org The resulting product was analyzed using HPLC-MS. The analysis confirmed the formation of a new primary product. researchgate.netrsc.org
Table 1: HPLC-MS Data for the Reaction Product of this compound with Nitric Oxide
| Compound | Analytical Method | Calculated Mass (m/z) | Found Mass (m/z) |
| This compound-T | HPLC-MS | 516.2578 | 516.2582 |
Data sourced from studies confirming the reaction product. researchgate.netrsc.org
Advanced Spectroscopic and Photophysical Characterization for Mechanistic Elucidation
Absorption Spectroscopy Studies
Absorption spectroscopy reveals the structural state of deOxy-DALSiR in response to environmental changes, such as pH and the presence of analytes like nitric oxide.
The chemical structure of this compound is highly dependent on pH, existing in a dynamic equilibrium between a ring-closed and a ring-opened form. At a low pH of 4.0, this compound predominantly exists in its ring-opened form, which is characterized by a strong absorption peak at 650 nm. nih.gov As the pH increases, the intensity of this absorption peak gradually decreases. nih.gov By the time the pH reaches 7.0 or higher, the absorption at 650 nm is almost at the baseline level, indicating that the compound has transitioned to its ring-closed form, which is the dominant state under neutral to basic conditions. nih.gov This pH sensitivity is a critical characteristic of rhodamine deoxylactams. nih.gov
Table 1: pH-Dependent Absorption of this compound
| pH Value | Absorption at 650 nm | Predominant Form |
|---|---|---|
| 4.0 | Strong | Ring-Opened |
| > 4.0 to < 7.0 | Decreasing | Mixed |
| ≥ 7.0 | Baseline Level | Ring-Closed |
The interaction of this compound with nitric oxide induces a significant change in its absorption spectrum, signaling a chemical reaction. In its initial state, before reacting with nitric oxide, this compound shows negligible absorption in the near-infrared region under physiological conditions (pH ≥ 7). However, upon the introduction of nitric oxide, a distinct new absorption peak emerges. This change is indicative of the transformation of this compound into a different chemical entity as a result of its reaction with nitric oxide.
Fluorescence Spectroscopy Investigations
Fluorescence spectroscopy provides deeper insights into the "off-on" switching mechanism of this compound, which is central to its function as a fluorescent probe.
In its native state, this compound is essentially non-fluorescent, existing in a fluorescence "off-state". nih.gov This is true regardless of whether it is in the ring-closed or ring-opened form. nih.gov This lack of inherent fluorescence is a key feature, as it provides a low background signal, which is crucial for a high signal-to-noise ratio in detection applications. nih.gov Even when the compound is forced into its ring-opened state by acidic conditions (e.g., pH 4.0), it still exhibits negligible fluorescence in the near-infrared region. nih.gov
The reaction with nitric oxide triggers a dramatic change in the fluorescence properties of this compound, switching it to a fluorescence "on-state". Upon this reaction, a strong fluorescence emission is observed. This activation of fluorescence is the basis for its use as a probe for nitric oxide. The resulting product of the reaction between this compound and nitric oxide exhibits a clear fluorescence emission profile in the near-infrared spectrum.
The efficiency of a fluorescent probe is often quantified by its fluorescence off-on ratio, which compares the fluorescence intensity in the "on" state to that in the "off" state. For this compound, the fluorescence in its initial "off" state is negligible. nih.gov Following the reaction with nitric oxide, a substantial increase in fluorescence intensity is observed. This significant contrast between the "off" and "on" states underscores the probe's sensitivity and provides insight into the efficiency of the chemical transformation that underlies its sensing mechanism. The large off-on ratio is indicative of a highly effective and specific reaction with nitric oxide that leads to a fluorescent product.
Table 2: Fluorescence States of this compound
| State | Condition | Fluorescence |
|---|---|---|
| Off-State | Before reaction with NO (at any pH) | Negligible |
| On-State | After reaction with NO | Strong |
Kinetic and Time-Resolved Fluorescence Studies
The kinetic properties of this compound reveal a rapid and robust fluorescence response upon interaction with nitric oxide (NO). In simulated physiological conditions (PBS, 50 mM, pH = 7.4, containing 20% CH3CN), the probe itself is virtually non-fluorescent when excited at 645 nm. nih.gov However, upon treatment with NO, it exhibits a significant and immediate fluorescence emission at 680 nm. nih.gov
The response is exceptionally rapid, with the fluorescence off-on reaction completing within seconds of NO introduction. nih.govresearchgate.net This swift activation underscores the probe's suitability for real-time tracking of nitric oxide generation in biological systems. nih.gov Studies measuring the time course of fluorescence intensity show that after the addition of NO, the emission intensity at 680 nm reaches a plateau almost instantaneously, indicating a very fast reaction rate. nih.gov Furthermore, the fluorescence intensity of this compound demonstrates a clear dose-dependent relationship with the concentration of nitric oxide, allowing for quantitative detection. nih.gov The probe is characterized by a very large fluorescence off-on ratio, which can be as high as 6300-fold, and an extremely low detection limit of 0.12 nM, highlighting its remarkable sensitivity to NO. nih.govresearchgate.net
Table 1: Fluorescence Response of this compound to Nitric Oxide
| Parameter | Value | Conditions |
|---|---|---|
| Excitation Wavelength | 645 nm | PBS (50 mM, pH 7.4), 20% CH3CN |
| Emission Wavelength | 680 nm | PBS (50 mM, pH 7.4), 20% CH3CN |
| Response Time | Within seconds | - |
| Fluorescence Off-On Ratio | Up to 6300-fold | - |
Mass Spectrometry (MS) for Product Confirmation
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a critical analytical technique used to confirm the identity of the reaction product formed when this compound interacts with nitric oxide. The reaction involves the N-nitrosation of the o-phenylenediamine (B120857) moiety within the this compound structure, followed by a cyclization reaction to form a triazole ring. This transformation results in the formation of the highly fluorescent product, this compound-T. nih.gov
HPLC-MS assays are employed to verify this proposed mechanism by separating the reaction mixture and identifying the resulting components based on their mass-to-charge ratio. In these assays, a solution of this compound is treated with a nitric oxide donor. The resulting mixture is then injected into an HPLC system, which separates this compound-T from the unreacted probe and any other potential byproducts. The separated components are subsequently ionized and analyzed by a mass spectrometer. The detection of a molecular ion peak corresponding to the calculated mass of this compound-T provides definitive confirmation of its formation, thus validating the sensing mechanism of the this compound probe. nih.gov
Table 2: Compounds in HPLC-MS Analysis
| Compound | Role | Detection Purpose |
|---|---|---|
| This compound | Reactant (Probe) | To monitor consumption |
| Nitric Oxide (NO) | Analyte | Reacts with the probe |
pH Stability of Fluorescence Output in the Activated State
A crucial characteristic of a reliable fluorescent probe for biological applications is the stability of its signal across a range of physiological and pathological pH values. The activated form of this compound, the fluorescent triazole product this compound-T, demonstrates excellent pH stability. nih.gov Investigations into the effect of pH on the probe's fluorescence response to nitric oxide have shown that this compound maintains its functionality over a broad pH spectrum. nih.gov
Specifically, the probe exhibits a significant and stable fluorescence off-on response to NO in the near-infrared region (emission maximum at 680 nm) within a pH range of 4 to 10. nih.gov This indicates that the fluorescence output of the activated probe is not significantly affected by changes in acidity or alkalinity within this wide range. Such stability is a significant advantage over other fluorescent probes whose fluorescence can be sensitive to pH fluctuations, a common occurrence in various cellular microenvironments. researchgate.net The consistent performance of this compound across this pH range enhances its reliability for imaging NO in complex biological settings. nih.gov
Table 3: pH Stability of Activated this compound
| pH Range | Fluorescence Response to NO | Significance |
|---|
Computational Chemistry and Theoretical Modeling of Deoxy Dalsir Reactivity and Photophysics
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure and ground state properties of medium to large-sized molecules like deOxy-DALSiR. These calculations provide fundamental information about the molecule's geometry, electron distribution, and orbital energies, which are crucial for understanding its stability and reactivity.
In the ground state, this compound exists in a non-fluorescent, spirolactam form. DFT calculations are employed to optimize the geometry of this structure, determining the most stable arrangement of its atoms in terms of bond lengths, bond angles, and dihedral angles. This optimized geometry is the foundation for all further computational analyses.
Key ground state properties of this compound that can be elucidated through DFT include:
Molecular Orbital Analysis: DFT calculations provide the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is typically localized on the electron-rich o-phenylenediamine (B120857) (OPD) moiety, while the LUMO is situated on the Si-rhodamine fluorophore. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's electronic transitions and reactivity.
Electron Density Distribution: Analysis of the calculated electron density reveals the distribution of charge throughout the molecule, highlighting regions that are electron-rich or electron-poor. This is instrumental in predicting sites susceptible to electrophilic or nucleophilic attack.
Vibrational Frequencies: DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. This allows for a theoretical confirmation of the molecule's structure.
Table 1: Representative Data from DFT Calculations on a Generic Si-Rhodamine Spirolactam Structure
| Property | Calculated Value | Significance |
| Optimized Geometry | Specific bond lengths and angles | Provides the most stable 3D structure of the molecule in its ground state. |
| HOMO Energy | e.g., -5.2 eV | Indicates the energy of the highest energy electrons, localized on the electron-donating OPD group. |
| LUMO Energy | e.g., -2.1 eV | Indicates the energy of the lowest energy unoccupied orbital, localized on the Si-rhodamine acceptor. |
| HOMO-LUMO Gap | e.g., 3.1 eV | Relates to the energy required for electronic excitation and influences the molecule's color and reactivity. |
| Dipole Moment | e.g., 5.7 Debye | Quantifies the overall polarity of the molecule, affecting its solubility and intermolecular interactions. |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Analysis
To understand the photophysical properties of this compound, particularly its fluorescence (or lack thereof in the ground state), it is necessary to investigate its behavior in electronically excited states. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for this purpose. It allows for the calculation of vertical excitation energies, which correspond to the absorption of light, and provides insights into the nature of the electronic transitions.
For this compound, TD-DFT calculations are crucial for:
Predicting Absorption Spectra: TD-DFT can calculate the energies and oscillator strengths of electronic transitions from the ground state to various excited states. The oscillator strength is a measure of the probability of a particular transition occurring. This information can be used to simulate the UV-Vis absorption spectrum of the molecule.
Characterizing Excited States: TD-DFT analysis reveals the nature of the excited states. For instance, it can distinguish between locally excited (LE) states, where the electron is excited within the same part of the molecule, and charge-transfer (CT) states, where the electron moves from one part of the molecule to another upon excitation. In this compound, a key excited state involves the transfer of an electron from the OPD moiety (donor) to the Si-rhodamine core (acceptor).
Understanding Fluorescence Quenching: In its "off" state, the fluorescence of this compound is quenched. TD-DFT can help to elucidate the mechanism of this quenching. For rhodamine-based probes, a common quenching mechanism is Photoinduced Electron Transfer (PeT). researchgate.net TD-DFT can calculate the energies of the relevant LE and CT states to determine if a PeT process is energetically favorable.
Table 2: Illustrative TD-DFT Results for a Si-Rhodamine Probe
| Parameter | Calculated Value (Illustrative) | Description |
| First Excitation Energy (S1) | 2.5 eV (496 nm) | The energy required to promote an electron to the first singlet excited state. |
| Oscillator Strength (S0 → S1) | 0.8 | A high value indicates a high probability of this electronic transition occurring upon light absorption. |
| Nature of S1 State | HOMO → LUMO (Charge Transfer) | Indicates that the first excited state has significant charge-transfer character. |
| Emission Wavelength | Not applicable in quenched state | In the spirolactam form, non-radiative decay pathways dominate, preventing fluorescence. |
Elucidation of Electron Transfer Pathways (e.g., PeT) through Computational Analysis
The fluorescence "off/on" mechanism of this compound is governed by a Photoinduced Electron Transfer (PeT) process. researchgate.net In the non-fluorescent spirolactam form, upon excitation with light, an electron is transferred from the electron-donating OPD group to the photoexcited Si-rhodamine fluorophore. This process provides a non-radiative pathway for the excited state to return to the ground state, thus quenching the fluorescence.
Computational analysis is instrumental in elucidating the details of this PeT pathway:
Thermodynamic Feasibility: The driving force for PeT can be estimated using the Rehm-Weller equation, which requires knowledge of the oxidation potential of the donor (OPD), the reduction potential of the acceptor (Si-rhodamine), and the excitation energy of the fluorophore. These parameters can be estimated from DFT and TD-DFT calculations.
Electronic Coupling: The rate of electron transfer also depends on the electronic coupling between the donor and acceptor moieties. This coupling can be calculated using various quantum chemical methods, providing a measure of the orbital overlap between the donor and acceptor.
Marcus Theory: The rate of non-radiative electron transfer can be modeled using Marcus theory, which incorporates the driving force, the electronic coupling, and a reorganization energy term. The reorganization energy, which represents the energy required to distort the molecule and its solvent shell from the reactant to the product geometry, can also be calculated computationally.
Upon reaction with nitric oxide, the OPD group is converted into a benzotriazole. This transformation significantly lowers the energy of the HOMO of this moiety, making it a much poorer electron donor. As a result, the PeT process is inhibited, and the excited Si-rhodamine fluorophore returns to the ground state via the emission of a photon, leading to a "turn-on" of fluorescence.
Prediction of Reaction Intermediates and Transition States in NO Sensing Pathway
Understanding the precise mechanism by which this compound reacts with nitric oxide is crucial for optimizing its performance as a sensor. Computational chemistry provides a powerful means to investigate this reaction pathway, including the identification of transient intermediates and transition states that are often difficult to observe experimentally.
The reaction between the o-phenylenediamine moiety of this compound and nitric oxide (in the presence of oxygen) leads to the formation of a stable and highly fluorescent triazole product. DFT calculations can be used to map out the potential energy surface of this reaction, providing a detailed step-by-step mechanism.
Key aspects of the reaction pathway that can be computationally predicted include:
Reactant and Product Structures: DFT is used to optimize the geometries of the reactants (this compound and NO) and the final triazole product.
Reaction Intermediates: The reaction is likely to proceed through one or more intermediate species. Computational methods can be used to predict the structures and relative stabilities of these intermediates.
Transition States: A transition state is the highest energy point along the reaction coordinate between two intermediates or between reactants and products. Locating the transition state structure is a key goal of computational reaction mechanism studies, as it allows for the calculation of the activation energy barrier for that step.
Analytical and Methodological Advantages for Research Applications
Enhanced Selectivity for Nitric Oxide over Competing Biological Species
A primary challenge for any NO probe is to distinguish its target from a multitude of other reactive molecules present in the cellular environment. deOxy-DALSiR has demonstrated exceptional selectivity for NO, overcoming interferences that commonly plague other fluorescent probes. researchgate.netrsc.org
In biological systems, nitric oxide coexists with a variety of reactive oxygen species (ROS) and other reactive nitrogen species (RNS), which can interfere with detection methods. e-dmj.orgnih.govmdpi.comfrontiersin.org Research has shown that this compound possesses a high specificity for NO, showing negligible fluorescence response to a wide range of competing species. researchgate.netrsc.org
Experimental findings indicate that when this compound was exposed to various ROS and RNS, including hydrogen peroxide (H₂O₂), hypochlorous acid (HClO), superoxide (B77818) (O₂•⁻), hydroxyl radical (•OH), singlet oxygen (¹O₂), nitrite (B80452) (NO₂⁻), and peroxynitrite (ONOO⁻), no significant increase in fluorescence was observed. rsc.org This high degree of discrimination is crucial for accurately attributing the fluorescent signal to nitric oxide concentration, even in environments characterized by high oxidative or nitrosative stress. rsc.org
Table 1: Selectivity of this compound for Nitric Oxide
| Interfering Species | Type | Concentration | Fluorescence Response |
| Nitric Oxide (NO) | Target | 30 µM | Strong |
| HClO | ROS | 100 µM | Negligible |
| H₂O₂ | ROS | 100 µM | Negligible |
| ¹O₂ | ROS | 100 µM | Negligible |
| O₂•⁻ | ROS | 100 µM | Negligible |
| •OH | ROS | 100 µM | Negligible |
| NO₂⁻ | RNS | 100 µM | Negligible |
| ONOO⁻ | RNS | 100 µM | Negligible |
| DHA | Metabolite | 1 mM | Negligible |
| AA | Metabolite | 1 mM | Negligible |
| MGO | Metabolite | 1 mM | Negligible |
| Cys | Amino Acid | 200 µM | Negligible |
| GSH | Peptide | 1 mM | Negligible |
| Data sourced from fluorescence response assays conducted at pH 7.4. rsc.org |
A significant drawback of many widely used o-phenylenediamine (B120857) (OPD)-based fluorescent probes is their susceptibility to interference from the dehydroascorbic acid/ascorbic acid/methylglyoxal (DHA/AA/MGO) system. researchgate.netrsc.org These molecules are ubiquitous in biological systems and their interaction with probes can lead to false-positive signals. nhri.org.twchalmers.senih.gov this compound was specifically designed to overcome this limitation. researchgate.netrsc.orgnih.govrsc.org Studies confirm that this compound does not exhibit any noticeable fluorescence enhancement when treated with DHA, AA, or MGO, even at high concentrations (1 mM). rsc.org This insensitivity represents a major advancement, ensuring more reliable NO detection in cellular and tissue environments. researchgate.net
While rhodamine lactam-based probes have been developed for NO detection, they often suffer from serious interference from the amino acid cysteine (Cys). researchgate.netrsc.org Cysteine, present at high concentrations in cells, can react with these probes and quench their fluorescence, leading to an underestimation of NO levels. researchgate.netrsc.orgnih.gov In contrast, this compound demonstrates markedly reduced interference from cysteine. rsc.org
Comparative studies have shown that while the NO-activated fluorescence of other rhodamine probes like DALSiR and DALR is dramatically decreased by the subsequent addition of cysteine, the fluorescence of the NO-deOxy-DALSiR product remains stable. rsc.org This resilience to cysteine interference is a key advantage, allowing for more accurate quantification of NO in the complex intracellular matrix. researchgate.netrsc.org
High Sensitivity and Low Detection Limits for Nitric Oxide
The ability to detect minute, physiologically relevant concentrations of NO is a critical performance metric for a fluorescent probe. This compound exhibits exceptional sensitivity, characterized by a massive increase in fluorescence upon reaction with NO and an extremely low limit of detection. researchgate.netrsc.orgnih.gov The probe shows a fluorescence "off-on" ratio of over 6300-fold. rsc.orgnih.govrsc.org
Furthermore, quantitative analysis has established a detection limit as low as 0.12 nM (based on a 3σ/k calculation). researchgate.netrsc.orgnih.gov This ultra-low detection limit is among the highest sensitivities achieved for any fluorescent NO probe reported to date, enabling the visualization of basal and endogenously produced NO in living cells and animal models. rsc.orgrsc.org An excellent linear correlation between fluorescence intensity and NO concentrations has been demonstrated in the 0 to 20 µM range, facilitating accurate quantification. rsc.org
Rapid Fluorescence Response Kinetics
For tracking the often transient and rapid changes in NO production in biological signaling, a probe's response time is paramount. Many traditional probes have response times of several minutes, making them unsuitable for real-time monitoring. researchgate.netnih.govjasco-global.comedinst.com this compound features rapid fluorescence response kinetics, reacting with NO within seconds. researchgate.netrsc.orgnih.govrsc.org Time-course experiments show that upon the addition of NO, the fluorescence intensity of this compound increases swiftly, reaching a plateau in under one minute. researchgate.net This rapid activation allows researchers to capture the dynamics of NO signaling with high temporal resolution. rsc.org
Stable Fluorescence Output Across Physiologically Relevant pH Ranges
The fluorescence of many probes, particularly those based on the OPD-triazole reaction, is sensitive to changes in pH, which can complicate measurements since cellular compartments have varying pH levels. frontiersin.orgigem.org this compound and its NO-reaction product, this compound-T, circumvent this issue. researchgate.netrsc.org The chemical structure of this compound itself is pH-dependent, with the non-fluorescent, ring-closed form dominating at neutral to basic pH (pH ≥ 7). rsc.org
Crucially, the fluorescent product, this compound-T, lacks the acidic N-H proton found in the triazole moieties of other OPD-based probes. researchgate.net The absence of this proton prevents the deprotonation reaction that leads to partial fluorescence quenching near neutral pH. researchgate.netrsc.org As a result, this compound-T exhibits a stable fluorescent signal across a broad and physiologically relevant pH range of 4 to 10. researchgate.netrsc.org This pH stability ensures that the detected signal is a reliable reflection of NO concentration, independent of fluctuations in the local pH environment. researchgate.net
Table 2: Key Performance Characteristics of this compound
| Parameter | Performance | Advantage |
| Detection Limit | 0.12 nM researchgate.netrsc.orgnih.gov | Enables detection of basal and low-level endogenous NO. |
| Fluorescence Ratio | >6300-fold (On/Off) rsc.orgnih.govrsc.org | Provides high contrast and signal-to-noise ratio. |
| Response Time | Within seconds researchgate.netrsc.orgnih.gov | Allows for real-time tracking of dynamic NO fluxes. |
| pH Stability | Stable fluorescence from pH 4-10 researchgate.netrsc.org | Ensures reliable measurements across different cellular compartments. |
| Selectivity | High against ROS, RNS, DHA/AA/MGO, Cys researchgate.netrsc.org | Minimizes false signals and improves accuracy. |
Near-Infrared Excitation and Emission Wavelengths for Deeper Penetration and Reduced Autofluorescence
A key feature of this compound is its operation within the near-infrared (NIR) window. medkoo.com The probe can be excited at approximately 633-645 nm and exhibits a maximum fluorescence emission at around 680 nm. rsc.orgresearchgate.net This positioning in the red to near-infrared spectrum is highly advantageous for biological imaging applications for two primary reasons: deeper tissue penetration and minimal interference from autofluorescence. rsc.orgnih.gov
Biological tissues contain endogenous molecules, such as flavins, collagen, and NAD(P)H, that naturally fluoresce when excited by light, a phenomenon known as autofluorescence. rsc.orgfluorofinder.com This background signal is most prominent in the blue to green and orange spectral regions (350-500 nm), which can obscure the signal from a fluorescent probe and reduce image contrast and sensitivity. rsc.orgfluorofinder.comoxinst.com Because this compound emits light at higher wavelengths (above 650 nm), it operates in a spectral region where autofluorescence is dramatically reduced. rsc.orgnih.gov
Furthermore, light at shorter wavelengths is more susceptible to absorption and scattering by cellular and tissue components. oxinst.comresearchgate.net Light in the NIR region experiences less of this interference, allowing it to penetrate more deeply into tissues. nih.govfluorofinder.com This characteristic is crucial for moving beyond single-cell-layer cultures to study more complex biological systems like thicker tissue samples, organoids, and even whole organisms. oxinst.com The use of NIR fluorophores like this compound thereby enables clearer imaging with better contrast and resolution at greater depths. nih.govoxinst.com
Table 1: Photophysical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Excitation Wavelength (λex) | ~633-645 nm | rsc.orgresearchgate.net |
| Emission Wavelength (λem) | ~680 nm (Range: 650-750 nm) | rsc.org |
| Spectral Region | Red / Near-Infrared (NIR) | medkoo.comrsc.org |
| Detection Limit (for Nitric Oxide) | 0.12 nM | rsc.orgresearchgate.netrsc.org |
Methodological Superiority in Fluorescence Imaging Applications (e.g., Live Cell and Tissue)
The advantages of this compound extend beyond its favorable spectral properties to its practical performance in demanding imaging scenarios, such as live-cell and tissue studies. rsc.org Its methodological superiority stems from a combination of high sensitivity, specificity, photostability, and biocompatibility. rsc.orgacs.org
The probe was designed for the selective and sensitive detection of endogenous nitric oxide (NO), a critical signaling molecule in numerous physiological and pathological processes. researchgate.netrsc.org Upon reaction with NO, this compound exhibits a massive increase in fluorescence intensity—a nearly 6300-fold enhancement—allowing for the detection of NO at concentrations as low as 0.12 nM. rsc.org This high signal-to-noise ratio is critical for visualizing subtle changes in NO levels within cells.
Crucially, this compound demonstrates high selectivity for NO over other reactive oxygen and nitrogen species and other potentially interfering biological molecules. rsc.org This ensures that the observed fluorescence signal is a true representation of NO presence, a significant improvement over older generations of probes. acs.orgrsc.org
For live-cell imaging, especially for time-lapse studies that require prolonged observation, photostability is paramount. The fluorescent product of this compound is highly resistant to photobleaching. rsc.org In experiments, cells loaded with the probe showed no obvious decrease in fluorescence even after 60 minutes of continuous laser irradiation. rsc.org This stability allows for long-term tracking of cellular processes without significant signal degradation.
Furthermore, the probe exhibits excellent biocompatibility. Cytotoxicity assays in HeLa cells showed that more than 90% of cells remained viable after 24 hours of incubation with the probe, indicating it has low toxicity at the concentrations required for imaging. rsc.org Its good cell membrane permeability allows it to be easily loaded into living cells. rsc.org These features have enabled its successful application in imaging endogenous NO in a variety of contexts, including in macrophages, pancreatic β-cells, and endothelial cells, as well as in mouse models of inflammation and diabetes. rsc.orgresearchgate.net
Table 2: Performance of this compound in Live-Cell Imaging
| Feature | Finding | Significance | Source |
|---|---|---|---|
| Cell Permeability | Readily enters living cells. | Enables easy loading for live-cell experiments without requiring disruptive techniques. | rsc.org |
| Biocompatibility | >90% cell viability after 24h incubation with up to 50 µM of the probe. | Minimally perturbs normal cell physiology, allowing for more accurate biological observation. | rsc.org |
| Photostability | Stable fluorescence signal under continuous irradiation for 60 minutes. | Suitable for long-term and time-lapse imaging required to study dynamic cellular events. | rsc.org |
| Demonstrated Use | Successful imaging of endogenous NO in RAW 264.7, INS-1, EA.hy926, and HeLa cells. | Proven effectiveness across multiple relevant cell types for studying NO biology. | rsc.org |
| In Vivo Application | Used to image NO in inflamed and diabetic mouse models. | Capability for translation from in vitro cell culture to more complex in vivo animal models. | researchgate.netrsc.org |
Future Research Directions and Theoretical Extensions
Development of Next-Generation deOxy-DALSiR Analogues with Tunable Spectral Properties
Future research could focus on synthesizing analogues of this compound with systematically modified structures to fine-tune their spectral properties. The Si-rhodamine core is known for its near-infrared emission, and modifications to the silyl (B83357) group or the xanthene scaffold can influence these characteristics. nih.gov Exploring different substituents on the silicon atom or altering the electronic properties of the attached aromatic systems could lead to probes with optimized absorption and emission wavelengths for specific biological windows, potentially extending further into the near-infrared region for deeper tissue penetration and reduced autofluorescence. researchgate.net This could involve rational design based on computational predictions of how structural changes affect the electronic transitions and photophysical behavior.
Exploration of this compound Derivatives for Sensing Other Reactive Species
While this compound is specifically designed for NO detection via a reaction with its o-phenylenediamine (B120857) moiety, the deoxylactam-based Si-rhodamine scaffold holds potential for sensing other reactive species. researchgate.netresearchgate.net Future work could involve synthesizing derivatives where the NO-responsive unit is replaced with recognition elements selective for other biologically relevant analytes, such as reactive oxygen species (ROS), other reactive nitrogen species (RNS) like peroxynitrite (ONOO⁻), or even metal ions. researchgate.netresearchgate.netresearchgate.net The stable rhodamine-deoxylactam structure provides a robust signaling platform that could be adapted for various detection mechanisms, triggered by the specific reaction of the new recognition unit with its target analyte. acs.org
Integration of this compound Core into Advanced Nanomaterials for Enhanced Sensing Platforms
Integrating the this compound core into advanced nanomaterials could significantly enhance its sensing capabilities. Nanomaterials offer advantages such as increased surface area, improved sensitivity, and the potential for targeted delivery. researchgate.netucl.ac.ukmdpi.com Future research could explore incorporating this compound into nanoparticles, nanowires, or other nanostructures to create novel sensing platforms. This integration could lead to improved signal amplification, enhanced photostability, and the ability to localize the probe in specific cellular compartments or tissues, thereby improving the accuracy and spatiotemporal resolution of NO detection. researchgate.netucl.ac.uk Nanomaterial integration could also facilitate the development of multiplexed sensors capable of detecting NO alongside other biomarkers. mdpi.com
Theoretical Studies on Reaction Kinetics and Thermodynamics in Varied Chemical Environments
Detailed theoretical studies employing computational chemistry methods, such as Density Functional Theory (DFT), could provide deeper insights into the reaction kinetics and thermodynamics of this compound with NO in various chemical environments. researchgate.netnih.gov Understanding the energy landscape of the reaction, including transition states and intermediates, can help optimize probe design for faster response times and improved selectivity. ansys.comyoutube.comstanford.edu Theoretical calculations can also explore the influence of environmental factors like pH, solvent polarity, and the presence of competing species on the reaction mechanism and efficiency. rsc.orgnih.govfrontiersin.org This can guide the development of probes that function optimally in diverse biological or environmental settings.
Investigations into the Fundamental Photophysics of Si-Rhodamine Deoxylactams
Further fundamental investigations into the photophysical properties of Si-rhodamine deoxylactams are crucial for rational probe design. nih.gov This includes understanding the mechanisms of fluorescence quenching in the deoxylactam form and the fluorescence enhancement upon reaction with the analyte. Studies could delve into the role of photoinduced electron transfer (PeT) or intramolecular charge transfer (ICT) processes in the sensing mechanism. researchgate.netresearchgate.net Time-resolved spectroscopy and other advanced photophysical techniques, coupled with theoretical calculations, can provide a comprehensive picture of the excited-state dynamics and energy transfer pathways, informing the design of brighter and more efficient fluorescent probes. researchgate.netresearchgate.net
Computational Design of Targeted Molecular Recognition Units for Enhanced Specificity
Computational design approaches can be employed to design and optimize molecular recognition units that can be integrated with the this compound core to enhance specificity for particular targets or locations. mdpi.combakerlab.orgnih.govduke.edu This could involve designing peptides, aptamers, or small molecules that selectively bind to specific proteins, organelles, or cell types. bakerlab.orgnih.gov Computational modeling can predict binding affinities and interactions, guiding the synthesis of this compound conjugates with improved targeting capabilities. mdpi.comnih.gov This would allow for the localized detection of NO or other target analytes in specific biological contexts, reducing background signals and improving the relevance of the measurements.
Application of this compound in Mechanistic Studies of Nitric Oxide Biology in vitro and in situ
Beyond its use as a simple detection tool, this compound can be a valuable tool in mechanistic studies of nitric oxide biology. Its ability to selectively and sensitively visualize NO in living cells and animals makes it suitable for real-time monitoring of NO production, diffusion, and metabolism. researchgate.netresearchgate.netrsc.orgnih.govresearchgate.netsemanticscholar.org Future research can leverage this compound to investigate the roles of NO in various physiological and pathological processes in vitro and in situ, such as inflammation, neurological diseases, and cardiovascular function. researchgate.netacs.orgacs.org By providing spatiotemporal information about NO dynamics, this compound can contribute to a better understanding of NO-mediated signaling pathways and disease mechanisms.
Q & A
Q. What strategies mitigate interference from structurally analogous compounds in this compound quantification during complex matrix analyses (e.g., serum)?
- Methodological Answer : Develop a selective extraction protocol using molecularly imprinted polymers (MIPs) or immunoaffinity columns. Validate specificity via spike-recovery experiments in biological matrices. Employ matrix-matched calibration curves to correct for ion suppression/enhancement in MS detection .
Guidance for Methodological Rigor
- Data Contradiction Analysis : Cross-reference findings with repositories like Elsevier’s enriched chemistry datasets to identify outliers or contextual biases .
- Literature Review : Use Google Scholar’s advanced search operators (e.g.,
site:.edu +intitle:"this compound") to locate niche studies and avoid citation gaps . - Ethical Replication : Adhere to protocols from primary sources (e.g., Beilstein Journal of Organic Chemistry) and disclose modifications in methodology sections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
